molecular formula C15H12N2O2 B3041911 2-methyl-5-nitro-3-phenyl-1H-indole CAS No. 41018-87-5

2-methyl-5-nitro-3-phenyl-1H-indole

Cat. No.: B3041911
CAS No.: 41018-87-5
M. Wt: 252.27 g/mol
InChI Key: HMNKMHCGSIZJDP-UHFFFAOYSA-N
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Description

2-methyl-5-nitro-3-phenyl-1H-indole is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Mechanism of Action

Target of Action

The compound “2-methyl-5-nitro-3-phenyl-1H-indole” is known to interact with several targets. These include Protein kinase C theta (PKCθ) , Tubulin , Peptide-mimetic protease-activated receptor-1 (PAR-1) , Cytosolic phospholipase A2α , Cyclooxygenase (COX) , and Serotonin 5-HT6 Receptor Ligands . These targets play crucial roles in various biological processes, including cell signaling, cell structure and movement, inflammation, and neurotransmission.

Mode of Action

Indole derivatives, in general, are known to bind with high affinity to multiple receptors . This suggests that “this compound” may interact with its targets in a similar manner, leading to changes in the activity of these targets and subsequent biological effects.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of PKCθ and COX can lead to anti-inflammatory effects . Interference with tubulin polymerization can disrupt cell division and movement . Antagonism of PAR-1 can affect platelet aggregation and other processes . The compound’s effect on Serotonin 5-HT6 Receptor Ligands suggests potential impacts on neurotransmission .

Pharmacokinetics

The properties of indole derivatives can vary widely depending on their specific chemical structures .

Result of Action

The molecular and cellular effects of “this compound” depend on its interactions with its targets and the biochemical pathways it affects. For example, its anti-inflammatory effects could result from the inhibition of PKCθ and COX . Its potential effects on cell division and movement could stem from its impact on tubulin polymerization .

Biochemical Analysis

Biochemical Properties

2-Methyl-5-nitro-3-phenyl-1H-indole interacts with several enzymes and proteins. It has been identified as an inhibitor of Protein kinase C theta (PKCθ), a key enzyme involved in cellular signaling . It also inhibits Tubulin polymerization, affecting cell structure and division .

Cellular Effects

The compound influences cell function by interacting with various cellular processes. Its inhibition of PKCθ and Tubulin polymerization can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits PKCθ and Tubulin polymerization, leading to changes in gene expression and cellular function .

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to its interactions with key enzymes like PKCθ . Specific information on the metabolic pathways it is involved in, including any enzymes or cofactors it interacts with, is not currently available.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with various proteins and enzymes . Specific information on its localization or accumulation is not currently available.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are likely influenced by its interactions with various proteins and enzymes . Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitro-3-phenyl-1H-indole typically involves the nitration of 2-methyl-3-phenylindole. One common method includes the reaction of 2-methyl-3-phenylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-nitro-3-phenyl-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or alkylation, typically at the 3-position.

    Nucleophilic Substitution: The nitro group can be displaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Electrophilic Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

2-methyl-5-nitro-3-phenyl-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-nitroindole: Lacks the phenyl group at the 3-position.

    3-phenyl-5-nitroindole: Lacks the methyl group at the 2-position.

    2-methyl-3-phenylindole: Lacks the nitro group at the 5-position.

Uniqueness

2-methyl-5-nitro-3-phenyl-1H-indole is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activities. The presence of the nitro group enhances its electrophilic character, while the phenyl and methyl groups influence its steric and electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-5-nitro-3-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-15(11-5-3-2-4-6-11)13-9-12(17(18)19)7-8-14(13)16-10/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNKMHCGSIZJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294717
Record name 2-Methyl-5-nitro-3-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41018-87-5
Record name 2-Methyl-5-nitro-3-phenyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41018-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-nitro-3-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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